molecular formula C8H12N2O2 B8600842 [1-(oxolan-2-yl)imidazol-2-yl]methanol

[1-(oxolan-2-yl)imidazol-2-yl]methanol

Cat. No.: B8600842
M. Wt: 168.19 g/mol
InChI Key: OBNUFUMPYHEQQP-UHFFFAOYSA-N
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Description

[1-(oxolan-2-yl)imidazol-2-yl]methanol: is a chemical compound that features a tetrahydrofuran ring fused with an imidazole ring, connected to a methanol group. This unique structure combines the properties of both tetrahydrofuran and imidazole, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxolan-2-yl)imidazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable imidazole derivative with a tetrahydrofuran derivative in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydro or tetrahydro derivatives of the imidazole ring.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, [1-(oxolan-2-yl)imidazol-2-yl]methanol is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s imidazole ring is a common motif in many pharmaceuticals. Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: In the industrial sector, the compound is utilized in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(oxolan-2-yl)imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and stability.

Comparison with Similar Compounds

    [1-(Tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-ethanol: Similar structure with an ethanol group instead of methanol.

    [1-(Tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-propane: Similar structure with a propane group instead of methanol.

Uniqueness: The presence of the methanol group in [1-(oxolan-2-yl)imidazol-2-yl]methanol provides unique reactivity compared to its analogs. This allows for specific chemical transformations and interactions that are not possible with the ethanol or propane derivatives.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

[1-(oxolan-2-yl)imidazol-2-yl]methanol

InChI

InChI=1S/C8H12N2O2/c11-6-7-9-3-4-10(7)8-2-1-5-12-8/h3-4,8,11H,1-2,5-6H2

InChI Key

OBNUFUMPYHEQQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=CN=C2CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

[1-(Tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-methanol was prepared from imidazole and dihydrofuran according to a procedure in the literature (Song et al. J. Org Chem. 1999, 64, 1859-1867). To a solution of [1-(tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-methanol (7.0 g, 41.7 mmol) in dry CH2Cl2 (80 mL) at 0° C. under N2 was added dropwise SOCl2. The resulting solution was stirred at 0° C. for 3 h and allowed to warm up gradually to ambient temperature overnight. The mixture was cooled in a dry ice-ethylene glycol bath before saturated NaHCO3 (200 mL) was added carefully. The resulting mixture was extracted with CH2Cl2 (3×100 mL). The combined extracts were dried (Na2SO4) and concentrated in vacuo. The crude 2-chloromethyl-1-(tetrahydro-furan-2-yl)-1H-imidazole hydrochloride (5.7 g, 74%) was obtained as a brown oil; ESI MS m/z 187 [C8H11ClN2O+H]+. The product was used immediately in the next reaction.
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